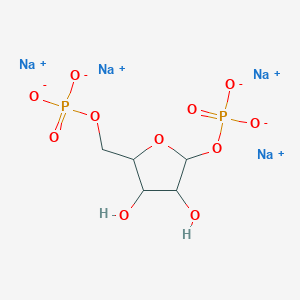
11,17-Dihydroxy-21-sulfanylpregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tixocortol is a corticosteroid used primarily for the symptomatic treatment of rhinitis, pharyngitis, and ulcerative colitis . It is a 21-thiol derivative of hydrocortisone and is classified as a class A corticosteroid . Tixocortol is known for its topical anti-inflammatory properties without the systemic glucocorticoid and mineralocorticoid activities and toxicity .
Métodos De Preparación
Tixocortol is synthesized from thiopivalic acid. The process involves the reaction of hydrocortisone methanesulfonate with an alkali metal salt (especially sodium and potassium) of thiopivalic acid . This method is used in the pharmaceutical industry for the synthesis of tixocortol pivalate, a derivative of tixocortol . The reaction conditions typically require a suitable organic solvent and controlled temperature to ensure high purity and yield .
Análisis De Reacciones Químicas
Tixocortol undergoes various chemical reactions, including:
Oxidation: Tixocortol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert tixocortol into its reduced forms.
Substitution: Substitution reactions can occur at the thiol group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tixocortol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying corticosteroid chemistry and reactions.
Biology: Tixocortol is used in research to understand the biological effects of corticosteroids on cellular processes.
Medicine: It is used in the treatment of inflammatory conditions such as rhinitis, pharyngitis, and ulcerative colitis.
Mecanismo De Acción
The mechanism of action of tixocortol is similar to other corticosteroids. It binds to corticosteroid receptors and inhibits the synthesis of prostaglandins, which are mediators of inflammation . The local properties of tixocortol are due to its immediate liver metabolism and transformation within red blood cells, classifying it as a nonsystemic steroid . This mechanism reduces the side effects associated with systemic glucocorticoids .
Comparación Con Compuestos Similares
Tixocortol is unique among corticosteroids due to its local action and reduced systemic side effects. Similar compounds include:
Hydrocortisone: A widely used corticosteroid with systemic effects.
Budesonide: Another corticosteroid used for its anti-inflammatory properties.
Clobetasol propionate: A potent corticosteroid used for severe inflammatory conditions.
Tixocortol stands out due to its specific use in treating localized inflammatory conditions without significant systemic effects .
Propiedades
IUPAC Name |
11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDBSCORAARPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866900 |
Source


|
| Record name | 11,17-Dihydroxy-21-sulfanylpregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61951-99-3 |
Source


|
| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12321666.png)



![[4,5-Diacetyloxy-6-(2-nitrophenoxy)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12321688.png)








